2-[(4-Aminophenyl)carbamoyl]acetic acid
Overview
Description
“2-[(4-Aminophenyl)carbamoyl]acetic acid” is a chemical compound with the CAS Number: 859197-48-1 . It has a molecular weight of 194.19 and its IUPAC name is 3-(4-aminoanilino)-3-oxopropanoic acid .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H10N2O3/c10-6-1-3-7 (4-2-6)11-8 (12)5-9 (13)14/h1-4H,5,10H2, (H,11,12) (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 175-176 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Antimycobacterial Agents
A series of derivatives including 2-{4-[1-amino (thioxo) methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid have been synthesized and studied for their in vitro activity against Mycobacterium tuberculosis. Among these compounds, one was found to be notably active against both standard and INH-resistant M. tuberculosis strains, demonstrating the potential of such compounds as antimycobacterial agents (Ali & Shaharyar, 2007).
Novel Cyclisation Pathways
Research into the cyclisation of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles has revealed unexpected products, highlighting the sensitivity of cyclisation outcomes to reaction conditions. This study not only expands the understanding of chemical reaction pathways but also opens up new possibilities for synthesizing bicyclic heterocycles from single starting materials (Smyth et al., 2007).
Antibacterial Evaluation
Research into novel chalcones and 1, 5-benzooxazepines derivatives has been conducted, starting from the synthesis of 2-(4-acetyl phenyl carbamoyl) benzoic acid, leading to compounds with evaluated antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Al-Tufah, Al-badrany, & Jasim, 2021).
Cholinesterase Inhibitors
A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides has been designed and synthesized, providing potential inhibitors for acetyl- and butyrylcholinesterase, which are crucial for Alzheimer's disease treatment. This research underlines the therapeutic potential of derivatives in neurodegenerative disease management (Kos et al., 2021).
Electrocatalytic Applications
Studies on derivatives like 2-[(4-methylbenzoyl) amino] phenyl acetic acid have shown promising results in enhancing electrochemical properties for supercapacitor applications. This research indicates the potential of such compounds in energy storage technologies, demonstrating the versatility of applications beyond pharmaceuticals (Kowsari et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for “2-[(4-Aminophenyl)carbamoyl]acetic acid” are not available in the retrieved data, it’s worth noting that compounds with similar structures are being explored for their antimicrobial properties . This suggests potential future research directions in the field of medicinal chemistry.
properties
IUPAC Name |
3-(4-aminoanilino)-3-oxopropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMQVUHWEPHUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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